SAR629

Description

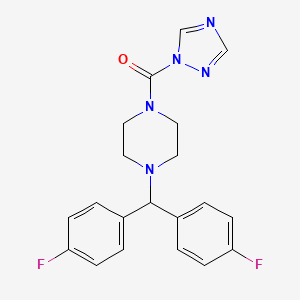

Structure

2D Structure

3D Structure

Properties

CAS No. |

1221418-42-3 |

|---|---|

Molecular Formula |

C20H19F2N5O |

Molecular Weight |

383.4028 |

IUPAC Name |

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(1,2,4-triazol-1-yl)methanone |

InChI |

InChI=1S/C20H19F2N5O/c21-17-5-1-15(2-6-17)19(16-3-7-18(22)8-4-16)25-9-11-26(12-10-25)20(28)27-14-23-13-24-27/h1-8,13-14,19H,9-12H2 |

InChI Key |

UIOVHJYJUUSVIG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N4C=NC=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SAR-629; SAR629; SAR 629. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of SAR629

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SAR629, a potent and selective inhibitor of human monoglyceride lipase (MGL). The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathway modulation, and key experimental data related to this compound.

Core Mechanism of Action: Covalent Inhibition of Monoglyceride Lipase

This compound is a covalent, irreversible inhibitor of human monoglyceride lipase (MGL), a key serine hydrolase in the endocannabinoid system. The primary mechanism of action involves the carbamoylation of the catalytic serine residue (Ser122) within the active site of MGL. This covalent modification effectively and permanently inactivates the enzyme.

The interaction between this compound and MGL has been elucidated by the X-ray crystal structure of the human MGL-SAR629 complex (PDB ID: 3JWE)[1][2]. This structural data reveals that this compound binds within the hydrophobic tunnel of the MGL active site. The urea moiety of this compound is positioned to react with Ser122, leading to the formation of a stable carbamoylated enzyme adduct and the subsequent release of the triazole leaving group[2].

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound has been quantified against both human and rodent MGL. These data highlight the compound's high affinity and efficacy.

| Species | Enzyme Source | Assay Type | IC50 Value |

| Human | Recombinant MGL expressed in HEK293 cells | Radiometric, using 2-arachidonoylglycerol (2-AG) as substrate | 0.9 nM |

| Rat | Brain membranes | Activity-Based Protein Profiling (ABPP) | 1.1 nM [3] |

| Mouse | Brain membranes | Activity-Based Protein Profiling (ABPP) | 219 pM [3] |

Modulation of Endocannabinoid and Eicosanoid Signaling Pathways

MGL plays a crucial role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and the precursor to pro-inflammatory eicosanoids, arachidonic acid (AA). By inhibiting MGL, this compound exerts a dual effect on these interconnected signaling pathways.

-

Enhancement of Endocannabinoid Signaling: MGL is the primary enzyme responsible for the degradation of 2-AG. Inhibition of MGL by this compound leads to an accumulation of 2-AG. As a full agonist of the cannabinoid receptors CB1 and CB2, elevated levels of 2-AG enhance endocannabinoid signaling, which is involved in modulating pain, inflammation, and mood.

-

Suppression of Eicosanoid Production: The hydrolysis of 2-AG by MGL releases arachidonic acid, a key precursor for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators. By blocking this step, this compound reduces the available pool of arachidonic acid for eicosanoid production, thereby exerting anti-inflammatory effects.

The following diagram illustrates the central role of MGL in these pathways and the mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments that have characterized the mechanism of action of this compound are provided below.

IC50 Determination for Human MGL

This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human MGL.

Materials:

-

Recombinant human MGL (expressed in HEK293 cells)

-

[3H]2-Arachidonoylglycerol (substrate)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

Scintillation fluid

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 10 µL of the this compound dilutions or DMSO (for control) to the wells.

-

Add 80 µL of recombinant human MGL solution (final concentration to be optimized for linear reaction kinetics) in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of [3H]2-AG (final concentration at or near the Km value) to each well.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding an appropriate stop solution (e.g., a mixture of chloroform and methanol).

-

Extract the radiolabeled arachidonic acid product by liquid-liquid extraction.

-

Transfer an aliquot of the organic phase containing the product to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

X-ray Crystallography of the Human MGL-SAR629 Complex

The following provides a general workflow for the crystallization and structure determination of the human MGL in complex with this compound, as performed in the study that yielded the 3JWE PDB structure.

Protein Expression and Purification:

-

Express a soluble form of human MGL (residues 1-303 with specific mutations to improve solubility and prevent aggregation) in a suitable expression system (e.g., E. coli).

-

Purify the protein using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.

Crystallization:

-

Concentrate the purified MGL to a suitable concentration (e.g., 10-15 mg/mL).

-

Incubate the concentrated MGL with an excess of this compound to ensure complete covalent modification.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). A common starting point would be to use commercially available sparse matrix screens.

-

For the 3JWE structure, the crystallization was likely achieved using a precipitant solution containing polyethylene glycol (PEG) of a specific molecular weight and concentration, buffered to a specific pH. The exact conditions would have been optimized from initial screening hits.

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) added to the mother liquor.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., HKL2000 or XDS).

-

Solve the structure by molecular replacement using a known MGL structure as a search model.

-

Refine the model and build the this compound ligand into the electron density map using software such as Coot and Phenix.

In-Gel Fluorescence Activity-Based Protein Profiling (ABPP)

This protocol describes a competitive ABPP experiment to visualize the inhibition of MGL by this compound in a complex proteome using a fluorescent activity-based probe.

Materials:

-

Cell or tissue lysate (e.g., mouse brain membrane proteome)

-

This compound

-

Fluorescently-labeled MGL activity-based probe (e.g., a fluorophosphonate probe like FP-TAMRA or a more specific MGL probe)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Prepare dilutions of this compound in DMSO.

-

To aliquots of the proteome, add the this compound dilutions or DMSO (for control) and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification of MGL.

-

Add the fluorescent activity-based probe to each sample at a concentration sufficient to label active MGL in the control sample.

-

Incubate the samples with the probe for a specified time (e.g., 30 minutes) at the same temperature.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.

-

The intensity of the fluorescent band corresponding to MGL will decrease with increasing concentrations of this compound, demonstrating target engagement and inhibition.

References

SAR629: A Covalent Inhibitor of Monoacylglycerol Lipase (MGL) for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By irreversibly inactivating MGL, this compound elevates the levels of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2. This modulation presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory potency and selectivity, and the experimental protocols for its characterization.

Introduction to Monoacylglycerol Lipase (MGL) and its Inhibition

Monoacylglycerol lipase (MGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, one of the primary endogenous ligands for cannabinoid receptors. The hydrolysis of 2-AG by MGL not only reduces its signaling at CB1 and CB2 receptors but also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2][3] Consequently, inhibition of MGL is a compelling therapeutic approach to enhance endocannabinoid signaling and reduce neuroinflammation. MGL inhibitors have shown potential in preclinical models of pain, neurodegenerative diseases, and cancer.[1][2]

This compound belongs to the piperazine triazole urea class of compounds and acts as a covalent inhibitor of MGL. Its mechanism involves the formation of a stable carbamoyl adduct with the catalytic serine residue (Ser122) in the active site of MGL, leading to irreversible inhibition of the enzyme.

Quantitative Data on this compound

The inhibitory potency and selectivity of this compound have been characterized against human and rodent MGL, as well as other key enzymes of the endocannabinoid system.

| Target Enzyme | Species | IC50 Value | Reference |

| Monoacylglycerol Lipase (MGL) | Human | 0.9 nM | |

| Rat (brain membranes) | 1.1 nM | ||

| Mouse (brain membranes) | 219 pM | ||

| Fatty Acid Amide Hydrolase (FAAH) | Human | 282 nM |

Table 1: Inhibitory Potency (IC50) of this compound against MGL and FAAH.

Mechanism of Covalent Inhibition

The covalent inhibition of MGL by this compound proceeds through a well-defined chemical mechanism. The urea moiety of this compound is attacked by the nucleophilic serine residue (Ser122) within the catalytic triad of the MGL active site. This results in the formation of a stable carbamoylated enzyme, effectively rendering it inactive. The triazole group of this compound acts as a good leaving group, facilitating this irreversible reaction.

Signaling Pathways Affected by MGL Inhibition

Inhibition of MGL by this compound leads to the accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors CB1 and CB2. This amplified signaling has downstream effects on various physiological processes, including pain perception, inflammation, and neurotransmission. Furthermore, by preventing the release of arachidonic acid from 2-AG, MGL inhibition reduces the substrate available for the synthesis of pro-inflammatory prostaglandins.

References

- 1. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of SAR629 on 2-Arachidonoylglycerol (2-AG) Levels in the Brain: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain, mood, appetite, and memory. 2-Arachidonoylglycerol (2-AG) is the most abundant endogenous cannabinoid in the brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] The signaling of 2-AG is tightly regulated by its synthesis and degradation. The primary enzyme responsible for the hydrolysis and inactivation of 2-AG in the central nervous system is monoacylglycerol lipase (MGL).[1][2] Inhibition of MGL presents a promising therapeutic strategy to enhance 2-AG signaling for the treatment of various neurological and inflammatory disorders.

SAR629 is a potent, covalent inhibitor of MGL developed by Sanofi-Aventis.[3] By blocking the activity of MGL, this compound is designed to increase the levels of 2-AG in the brain, thereby amplifying its therapeutic effects. This technical guide provides a comprehensive overview of the effect of this compound on brain 2-AG levels, drawing upon available preclinical data and the broader context of MGL inhibition.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of MGL. It forms a covalent bond with the catalytic serine residue (Ser122) in the active site of the MGL enzyme.[3] This covalent modification permanently inactivates the enzyme, preventing the breakdown of 2-AG into arachidonic acid (AA) and glycerol. The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing how this compound fits into the hydrophobic tunnel of the MGL active site.

Signaling Pathway of MGL Inhibition by this compound

Caption: Mechanism of this compound action on the 2-AG signaling pathway.

Quantitative Data on MGL Inhibitors

In Vitro Potency of MGL Inhibitors

| Inhibitor | Target | IC50 (nM) | Species | Reference |

| This compound | MGL | Not specified in reviewed literature | Human | |

| JZL184 | MGL | 8 | Mouse | |

| KML29 | MGL | ~2 | Mouse |

In Vivo Effects of MGL Inhibitors on Brain 2-AG and AA Levels in Mice

The following table summarizes the dose-dependent effects of the MGL inhibitor KML29 on the levels of 2-AG and its metabolite, arachidonic acid (AA), in the mouse brain 4 hours after oral administration. A significant increase in 2-AG is accompanied by a corresponding decrease in AA.

| KML29 Dose (mg/kg, p.o.) | Brain 2-AG Levels (Fold Change vs. Vehicle) | Brain AA Levels (Fold Change vs. Vehicle) | Reference |

| 5 | ~4 | ~0.6 | |

| 10 | ~8 | ~0.5 | |

| 20 | ~10 | ~0.4 | |

| 40 | ~10 | ~0.4 |

Data for KML29 are presented as an illustrative example of the expected effects of a potent MGL inhibitor.

Time-Course of MGL Inhibition on Brain Endocannabinoid Levels

The administration of a selective MGL inhibitor leads to a rapid and sustained elevation of 2-AG levels in the brain. The following data for KML29 (40 mg/kg) illustrates this effect.

| Time Post-Administration (hours) | Brain 2-AG Levels (Fold Change vs. Vehicle) | Brain AA Levels (Fold Change vs. Vehicle) | Reference |

| 2 | ~8 | ~0.5 | |

| 4 | ~7 | ~0.4 | |

| 24 | ~1 (returned to baseline) | ~0.6 |

Data for KML29 are presented as an illustrative example of the expected effects of a potent MGL inhibitor.

Experimental Protocols

The accurate measurement of 2-AG levels in the brain requires specific and carefully controlled experimental procedures due to the rapid enzymatic degradation of this lipid neurotransmitter post-mortem.

General Experimental Workflow for Measuring Brain 2-AG Levels

Caption: A typical experimental workflow for quantifying brain 2-AG levels.

Key Methodological Considerations

-

Animal Dosing: Animals (typically rodents) are administered with this compound or a vehicle control at various doses and for different durations depending on the study design (e.g., acute vs. chronic dosing).

-

Euthanasia and Tissue Harvest: To prevent the rapid post-mortem degradation of 2-AG, it is critical to inactivate enzymatic activity immediately upon euthanasia. The gold-standard method is focused microwave irradiation of the head, which denatures enzymes within seconds.

-

Tissue Homogenization and Lipid Extraction: The brain tissue is rapidly dissected and homogenized in a solvent containing internal standards (e.g., deuterated 2-AG) to correct for extraction efficiency. Lipids are then extracted from the homogenate, often using solid-phase extraction (SPE) or liquid-liquid extraction methods.

-

Quantification by LC-MS/MS: The extracted lipid samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the highly sensitive and specific quantification of 2-AG and other related lipids.

Conclusion

This compound is a potent, covalent inhibitor of MGL that is expected to significantly elevate the levels of the endocannabinoid 2-AG in the brain. While specific in vivo quantitative data for this compound are not publicly available, extensive research on other selective MGL inhibitors demonstrates that this class of compounds can produce a robust, dose-dependent, and sustained increase in brain 2-AG, with a corresponding decrease in its metabolite, arachidonic acid. The methodologies for accurately measuring these changes are well-established and crucial for the preclinical and clinical development of MGL inhibitors like this compound. Further publication of preclinical and clinical data for this compound will be essential to fully characterize its pharmacokinetic and pharmacodynamic profile and to advance its potential as a therapeutic agent for a range of neurological and inflammatory disorders.

References

- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for human monoglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

SAR629: A Technical Guide to its Role in Modulating Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR629 is a potent, covalent inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MGL activity, this compound elevates the levels of 2-AG, thereby enhancing endocannabinoid signaling through cannabinoid receptors CB1 and CB2. This mechanism holds therapeutic potential for a variety of pathological conditions, including pain, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, potency, and the structural basis for its interaction with MGL. Due to the limited publicly available data, this guide also draws upon the broader understanding of MGL inhibition to contextualize the potential effects of this compound.

Introduction to Endocannabinoid Signaling and Monoacylglycerol Lipase

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The principal components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous lipid ligands known as endocannabinoids (e.g., 2-arachidonoylglycerol [2-AG] and anandamide), and the enzymes responsible for their synthesis and degradation.

Monoacylglycerol lipase (MGL) is a serine hydrolase that is the key enzyme responsible for the breakdown of 2-AG into arachidonic acid and glycerol. The inhibition of MGL represents a promising therapeutic strategy to augment 2-AG signaling, which can have analgesic, anti-inflammatory, and neuroprotective effects.

This compound: Mechanism of Action

This compound functions as a covalent inhibitor of MGL. This mechanism involves the formation of a stable, covalent bond with a serine residue within the catalytic site of the MGL enzyme. This irreversible inhibition leads to a sustained elevation of 2-AG levels in various tissues, thereby amplifying the activation of cannabinoid receptors.

Signaling Pathway of MGL Inhibition by this compound

Quantitative Data

Based on available preclinical data, this compound demonstrates high potency against rodent MGL.

| Parameter | Species | Tissue | Value | Reference |

| IC50 | Rat | Brain membranes | 1.1 nM | [1] |

| IC50 | Mouse | Brain membranes | 219 pM | [1] |

No publicly available in vivo data on the dose-dependent effects of this compound on 2-AG levels or in preclinical models of disease were identified in the conducted search.

Experimental Protocols

The primary experimental data available for this compound comes from a structural biology study that elucidated its binding mode to human MGL.

Crystallography of this compound in Complex with Human MGL

Objective: To determine the three-dimensional structure of human MGL in complex with the covalent inhibitor this compound to understand the molecular basis of its inhibitory activity.

Methodology:

-

Protein Expression and Purification:

-

A truncated form of human MGL (residues 1-303) was cloned into an expression vector.

-

The protein was expressed in Escherichia coli and purified using affinity and size-exclusion chromatography to obtain a homogenous protein sample.

-

-

Crystallization:

-

The purified MGL was incubated with an excess of this compound to ensure complete covalent modification of the active site.

-

The MGL-SAR629 complex was crystallized using the hanging drop vapor diffusion method at a specific temperature (e.g., 20°C). The reservoir solution contained a specific precipitant (e.g., polyethylene glycol) and buffer to facilitate crystal growth.

-

-

Data Collection and Structure Determination:

-

The crystals were cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

The structure was solved by molecular replacement using a previously determined MGL structure as a search model.

-

The model of the MGL-SAR629 complex was built and refined using crystallographic software to achieve high resolution and good stereochemistry.

-

Experimental Workflow for MGL-SAR629 Crystallography

Preclinical and Clinical Development Status

Extensive searches for in vivo preclinical data and clinical trial information for this compound did not yield any specific results. A review of Sanofi's publicly available clinical trial pipeline does not currently list this compound or any other MGL inhibitor in development. This may suggest that the development of this compound was discontinued at an early stage.

Conclusion

This compound is a potent covalent inhibitor of MGL with a well-defined mechanism of action at the molecular level. Its ability to increase 2-AG levels suggests therapeutic potential in line with other MGL inhibitors. However, the lack of publicly available in vivo efficacy and clinical trial data for this compound limits a comprehensive assessment of its therapeutic utility. Further research and data disclosure would be necessary to fully understand the role of this compound in modulating endocannabinoid signaling and its potential as a therapeutic agent.

References

The Role of SAR629 and Monoacylglycerol Lipase Inhibition in Neurological Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, a crucial regulator of synaptic function, inflammation, and neuronal protection, has emerged as a promising target for therapeutic intervention in a range of neurological disorders. A key enzyme within this system, monoacylglycerol lipase (MGL), is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL presents a compelling strategy to enhance 2-AG signaling, thereby offering potential neuroprotective and anti-inflammatory benefits. This technical guide focuses on SAR629, a potent MGL inhibitor, and the broader therapeutic implications of MGL inhibition in neurological diseases. While in-depth preclinical and clinical data on this compound in specific neurological disorders are not extensively available in the public domain, this document will leverage available biochemical data for this compound and relevant in vivo data from other well-characterized MGL inhibitors to provide a comprehensive overview for research and drug development professionals.

Mechanism of Action: MGL Inhibition

Monoacylglycerol lipase is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG by hydrolyzing it into arachidonic acid and glycerol.[1] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting MGL, compounds like this compound prevent the breakdown of 2-AG, leading to its accumulation in the brain.[2] This elevation of 2-AG levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are widely distributed throughout the central nervous system and are involved in modulating neurotransmission and immune responses. The therapeutic potential of MGL inhibition in neurological disorders is believed to stem from this dual action: boosting the neuroprotective and anti-inflammatory effects of 2-AG while simultaneously reducing the production of pro-inflammatory eicosanoids.[2]

This compound: A Potent and Covalent MGL Inhibitor

This compound has been identified as a potent, covalent inhibitor of MGL. Its mechanism involves the formation of a stable carbamate adduct with the catalytic serine residue (Ser132) in the active site of the enzyme, effectively blocking its hydrolytic activity.[3] The structural basis for this interaction has been elucidated through X-ray crystallography, revealing that this compound binds within a large, hydrophobic tunnel of the MGL enzyme.[4] This detailed structural information provides a valuable template for the design and optimization of novel MGL inhibitors.

Quantitative Data on MGL Inhibitors

The following table summarizes key quantitative data for this compound and other notable MGL inhibitors, highlighting their potency and in vivo effects.

| Compound | Target | IC50 (nM) | Species | In Vivo Effect on Brain 2-AG Levels | Reference |

| This compound | MGL | 1.1 | Rat Brain Membranes | Data not publicly available | MedChemExpress |

| This compound | MGL | 0.219 | Mouse Brain Membranes | Data not publicly available | MedChemExpress |

| JZL184 | MGL | 8 | Mouse Brain | ~8-fold increase | |

| KML29 | MGL | Not specified | Mouse | Significant increase |

Therapeutic Potential in Neurological Disorders

The inhibition of MGL has shown promise in a variety of preclinical models of neurological disorders, suggesting a broad therapeutic potential for compounds like this compound.

Neuroinflammation and Neurodegeneration

In models of Alzheimer's disease, inhibition of MGL has been shown to suppress neuroinflammation, reduce β-amyloid production and accumulation, and prevent neurodegeneration. These effects are associated with improved synaptic function and cognitive performance in animal models. Similarly, in a mouse model of Parkinson's disease, increasing 2-AG levels through MGL inhibition demonstrated neuroprotective effects against dopaminergic neuron loss. The neuroprotective effects of MGL inhibition appear to be mediated, at least in part, by the reduction of pro-inflammatory prostaglandins and cytokines in the brain.

Neuropathic Pain

MGL inhibitors have also been evaluated for their analgesic properties in models of chronic pain. The MGL inhibitor KML29 was shown to reduce neuropathic and inflammatory pain behaviors in mice without inducing the cannabimimetic side effects often associated with direct cannabinoid receptor agonists. This suggests that enhancing endogenous 2-AG signaling through MGL inhibition could be a safer therapeutic strategy for managing chronic pain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of MGL inhibitors in the context of neurological disorders.

In Vitro MGL Inhibition Assay

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting MGL activity.

Materials:

-

Recombinant human MGL enzyme

-

Fluorogenic substrate (e.g., 4-nitrophenylacetate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the recombinant MGL enzyme to each well of a 96-well plate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment of Brain 2-AG Levels

Objective: To measure the effect of an MGL inhibitor on the levels of 2-AG in the brain of a model organism.

Materials:

-

Test compound (e.g., an MGL inhibitor)

-

Model organism (e.g., C57BL/6 mice)

-

Anesthesia

-

Liquid nitrogen or focused microwave irradiation system for euthanasia and tissue preservation

-

Brain tissue homogenization buffer

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Solid-phase extraction (SPE) columns

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At a specified time point after administration, euthanize the animals using a method that minimizes post-mortem changes in lipid metabolism, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen.

-

Dissect the brain region of interest (e.g., hippocampus, striatum) on a cold plate.

-

Homogenize the brain tissue in an appropriate buffer containing internal standards for quantification.

-

Perform a lipid extraction using a mixture of organic solvents.

-

Purify the lipid extract using solid-phase extraction to isolate the endocannabinoid fraction.

-

Analyze the purified extract using an LC-MS system to separate and quantify the levels of 2-AG.

-

Normalize the 2-AG levels to the weight of the tissue and compare the levels between the treated and vehicle control groups.

Animal Model of Alzheimer's Disease: APP/PS1 Transgenic Mice

Objective: To evaluate the therapeutic efficacy of an MGL inhibitor in a mouse model of Alzheimer's disease.

Materials:

-

APP/PS1 transgenic mice

-

Test compound (e.g., an MGL inhibitor)

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Immunohistochemistry reagents for Aβ plaques and neuroinflammation markers (e.g., Iba1, GFAP)

-

ELISA kits for quantifying Aβ levels

Procedure:

-

Treat a cohort of APP/PS1 mice with the test compound or vehicle over a specified period (e.g., several months).

-

Conduct behavioral tests, such as the Morris water maze, to assess learning and memory function.

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Process one hemisphere of the brain for immunohistochemical analysis of Aβ plaques, microgliosis (Iba1), and astrogliosis (GFAP).

-

Homogenize the other hemisphere to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

-

Compare the behavioral performance and neuropathological readouts between the treated and vehicle control groups.

Visualizations

Signaling Pathway of MGL Inhibition

Caption: Signaling pathway of MGL inhibition by this compound.

Experimental Workflow for MGL Inhibitor Evaluation

Caption: Experimental workflow for evaluating MGL inhibitors.

Conclusion

The inhibition of monoacylglycerol lipase represents a promising therapeutic avenue for the treatment of a range of neurological disorders. By enhancing the neuroprotective and anti-inflammatory signaling of the endocannabinoid 2-AG, MGL inhibitors like the potent, covalent agent this compound hold the potential to modify disease progression in conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain. While further preclinical and clinical investigation of this compound is warranted, the collective evidence from the broader class of MGL inhibitors strongly supports continued research and development in this area. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future efforts by the scientific and drug development community.

References

- 1. Structural basis for human monoglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Impact of SAR629 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of SAR629 on the intricate web of arachidonic acid metabolism. This compound is a potent and covalent inhibitor of monoglyceride lipase (MGL), a pivotal enzyme in the endocannabinoid system with a crucial role in supplying the precursor for a vast array of inflammatory and signaling molecules. By elucidating the mechanism of this compound, its quantitative effects on MGL, and the downstream consequences for arachidonic acid-derived mediators, this guide provides a comprehensive resource for researchers in pharmacology, neuroscience, and inflammation.

Introduction: The Central Role of Monoglyceride Lipase in Arachidonic Acid Metabolism

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the primary substrate for the biosynthesis of a diverse group of bioactive lipid mediators, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Eicosanoids are key players in a multitude of physiological and pathological processes, including inflammation, pain, fever, and immune responses.[1][2][3]

A significant source of arachidonic acid in the brain and other tissues is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) by the serine hydrolase monoglyceride lipase (MGL).[4][5] MGL catalyzes the breakdown of 2-AG into arachidonic acid and glycerol. This positions MGL as a critical gatekeeper, controlling the availability of the substrate for eicosanoid production.

This compound: A Potent Covalent Inhibitor of Monoglyceride Lipase

This compound is a novel small molecule that has been identified as a potent, covalent inhibitor of MGL. Its mechanism of action involves the formation of a stable, covalent bond with a key serine residue (Ser122) within the catalytic site of the MGL enzyme. This irreversible inhibition effectively blocks the enzyme's ability to hydrolyze 2-AG, leading to a significant reduction in the production of arachidonic acid from this pathway.

Chemical Structure of this compound

The chemical structure of this compound is presented below. Its specific molecular architecture allows for high-affinity binding to the MGL active site.

Note: A 2D chemical structure image of this compound would be placed here in a full whitepaper. For this text-based format, a descriptive placeholder is used.

Chemical Name: 4-(4-(3-(4-(difluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)benzonitrile

Quantitative Inhibition of Monoglyceride Lipase by this compound

This compound exhibits sub-nanomolar potency against MGL, as demonstrated in various preclinical studies. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

| Parameter | Species | Tissue/Cell Line | IC50 Value | Reference |

| MGL Inhibition | Mouse | Brain Membranes | 219 pM | |

| MGL Inhibition | Rat | Brain Membranes | 1.1 nM | |

| MGL Inhibition | Mouse | Brain Proteome | 0.2 nM |

Downstream Effects on Arachidonic Acid Metabolism

Expected Reduction in Prostaglandins and Leukotrienes

Inhibition of MGL by compounds with a similar mechanism to this compound has been shown to lead to a decrease in the levels of key inflammatory mediators. For instance, studies with the MGL inhibitor JZL184 have demonstrated a reduction in prostaglandin levels in vivo. It is therefore highly anticipated that this compound would exert similar effects, leading to a decrease in the production of:

-

Prostaglandins (PGs): Including PGE2, PGD2, and PGF2α, which are critical mediators of inflammation, pain, and fever.

-

Leukotrienes (LTs): Such as LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in allergic and inflammatory responses.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the arachidonic acid cascade and the impact of this compound, the following diagrams are provided.

References

- 1. iigcc.org [iigcc.org]

- 2. researchgate.net [researchgate.net]

- 3. aigcc.net [aigcc.net]

- 4. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Section 1: SAR629 as a Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitor

It appears that the designation "SAR629" has been associated with two distinct molecules in scientific literature: a RIPK1 inhibitor involved in the regulation of necroptosis, and a monoglyceride lipase (MGL) inhibitor that modulates the endocannabinoid system. To provide a comprehensive and accurate experimental protocol, this document addresses both possibilities. Please identify the specific target of your research to select the appropriate protocol.

This section details the experimental protocol for evaluating this compound as an inhibitor of RIPK1, a key regulator of TNF-alpha-mediated inflammation and necroptotic cell death.

Signaling Pathway of RIPK1 in Necroptosis

Upon stimulation by TNF-α, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB. However, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 can form a necrosome complex, leading to the phosphorylation of MLKL and subsequent execution of necroptotic cell death. RIPK1 inhibitors like this compound are designed to block the kinase activity of RIPK1, thereby preventing the formation of the necrosome and inhibiting necroptosis.

Caption: RIPK1 Signaling Pathway in Necroptosis.

Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol is designed to measure the kinase activity of recombinant human RIPK1 and to determine the potency of this compound as a RIPK1 inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 25 mM HEPES (pH 7.2), 20 mM MgCl₂, 12.5 mM MnCl₂, 12.5 mM β-glycerol phosphate, 5 mM EGTA, 2 mM EDTA, and 2 mM DTT

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Kinase Reaction Setup:

-

Add 2.5 µL of either DMSO (for control wells) or the this compound serial dilution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the recombinant RIPK1 enzyme and MBP substrate in assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be close to its Km for RIPK1 (typically around 50 µM).

-

Incubate the plate at room temperature for 120 minutes.

-

-

Termination of Kinase Reaction and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for RIPK1 Kinase Assay.

Quantitative Data for RIPK1 Inhibitors

The following table summarizes the in vitro potency of various RIPK1 inhibitors.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| PK68 | RIPK1 | Kinase Assay | ~90 | [1] |

| Necrostatin-1 (Nec-1) | RIPK1 | Kinase Assay | Varies with ATP concentration | [2] |

| AZ'902 | RIPK1 | Kinase Assay | Comparable to Nec-1 | [2] |

| Compound 24 | RIPK1 | ADP-Glo Kinase Assay | 2010 | [3] |

| Compound 41 | RIPK1 | ADP-Glo Kinase Assay | 2950 | [3] |

| UAMC-3861 | RIPK1 | Kinase Assay | Single-digit nanomolar |

Section 2: this compound as a Monoglyceride Lipase (MGL) Inhibitor

This section provides the experimental protocol for assessing this compound as an inhibitor of MGL, a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Signaling Pathway of MGL in Endocannabinoid Metabolism

MGL is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-AG by hydrolyzing it into arachidonic acid and glycerol. Arachidonic acid can then be further metabolized into pro-inflammatory prostaglandins. By inhibiting MGL, this compound would increase the levels of 2-AG, which can then act on cannabinoid receptors (CB1 and CB2), and decrease the production of arachidonic acid-derived pro-inflammatory mediators.

Caption: MGL Signaling Pathway.

Experimental Protocol: In Vitro MGL Activity Assay

This protocol describes a method to measure the activity of MGL by quantifying the release of a fluorescent product from a synthetic substrate and to determine the inhibitory potency of this compound.

Materials:

-

Recombinant human MGL enzyme

-

4-Methylumbelliferyl butyrate (4-MUB), a fluorogenic substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

This compound (or other test inhibitors)

-

Black, opaque 96-well assay plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of MGL in Tris-HCl buffer containing BSA.

-

Prepare a stock solution of 4-MUB in DMSO.

-

-

Assay Setup:

-

Add 2 µL of either DMSO (for control wells) or the this compound serial dilution to the wells of a 96-well plate.

-

Add 178 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the MGL enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 10 µL of the 4-MUB substrate solution to each well to start the reaction.

-

Immediately place the plate in the fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity every minute for 30 minutes at 37°C. The slope of the linear portion of the fluorescence versus time curve represents the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for MGL Activity Assay.

Quantitative Data for MGL Inhibitors

The following table presents the in vitro potency of this compound and another common MGL inhibitor.

| Compound | Target | Assay Type | IC₅₀ (nM) | Note |

| This compound | MGL | Not specified | Not specified in provided abstracts | Covalent inhibitor |

| JZL184 | MGL | Not specified | Not specified in provided abstracts | Suppresses inflammation and oxidative stress |

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always refer to the manufacturer's instructions for assay kits and reagents.

References

Application Notes and Protocols for SAR629 in Cell-Based MGL Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL presents a promising therapeutic strategy for a variety of pathological conditions by augmenting 2-AG signaling and reducing the production of pro-inflammatory arachidonic acid. SAR629 is a potent and covalent inhibitor of MGL, demonstrating high efficacy in preclinical studies.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell-based MGL activity assays, intended to guide researchers in accurately assessing its inhibitory potential.

Mechanism of Action

This compound acts as a covalent inhibitor of MGL. It forms a stable carbamoylated adduct with the catalytic serine residue (Ser122 in the active site of human MGL).[1] This irreversible binding effectively inactivates the enzyme, leading to an accumulation of its primary substrate, 2-AG. The inhibition of MGL by this compound consequently modulates two significant signaling pathways:

-

Potentiation of Endocannabinoid Signaling: The elevation of 2-AG levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are involved in regulating a wide range of physiological processes including pain, mood, and appetite.

-

Reduction of Pro-inflammatory Mediators: By blocking the breakdown of 2-AG, this compound reduces the bioavailability of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[3][4]

Data Presentation

Inhibitory Potency of this compound

| Compound | Target | Assay Type | Species | IC50 | Reference |

| This compound | MGL | Brain Membrane Homogenate | Rat | 1.1 nM | |

| This compound | MGL | Brain Membrane Homogenate | Mouse | 219 pM | |

| This compound | MGL | Activity-Based Protein Profiling (ABPP) | Mouse | 0.2 nM |

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for MGL Activity Assay

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

-

Cultured cells (e.g., HEK293, HeLa, or relevant cancer cell lines)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., Tris-HCl based buffer with protease inhibitors)

-

Cell scraper (for adherent cells)

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells.

-

Suspension Cells: Transfer the cell suspension to a centrifuge tube.

-

-

Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C. Repeat this wash step once more.

-

Lysis: Discard the supernatant and add an appropriate volume of ice-cold Lysis Buffer to the cell pellet. The volume will depend on the cell number, aiming for a protein concentration of 1-5 mg/mL.

-

Homogenization: Resuspend the pellet by pipetting up and down. For tougher cells, sonication on ice or passage through a fine-gauge needle may be necessary.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

Storage: Use the lysate immediately or store at -80°C in aliquots.

Protocol 2: Cell-Based MGL Activity Assay using a Spectrophotometric Method

This protocol utilizes a chromogenic substrate to measure MGL activity and is suitable for inhibitor screening.

Materials:

-

Prepared cell lysate (from Protocol 1)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

MGL substrate solution (e.g., 4-Nitrophenyl acetate - NPA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: On a 96-well plate, add the following to each well:

-

Assay Buffer

-

Cell lysate (diluted in Assay Buffer to a final concentration of 10-50 µg of protein per well)

-

-

Inhibitor Pre-incubation (Crucial for Covalent Inhibitors):

-

Add varying concentrations of this compound (or vehicle control - DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the covalent binding of this compound to MGL. The optimal pre-incubation time should be determined empirically.

-

-

Initiation of Reaction: Add the MGL substrate solution (NPA) to each well to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes) using a microplate reader at 37°C. The rate of increase in absorbance is proportional to MGL activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of MGL activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 3: Cell-Based MGL Activity Assay using LC-MS/MS

This protocol offers high specificity and sensitivity by directly measuring the product of 2-AG hydrolysis.

Materials:

-

Prepared cell lysate (from Protocol 1)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

2-Arachidonoylglycerol (2-AG) substrate solution

-

Internal standard (e.g., deuterated arachidonic acid)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

LC-MS/MS system

Procedure:

-

Assay Preparation: In microcentrifuge tubes, combine:

-

Assay Buffer

-

Cell lysate (10-50 µg of protein)

-

-

Inhibitor Pre-incubation:

-

Add varying concentrations of this compound (or vehicle control - DMSO).

-

Pre-incubate at 37°C for 15-30 minutes.

-

-

Initiation of Reaction: Add the 2-AG substrate solution to start the reaction. Incubate at 37°C for a defined time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold quenching solution containing the internal standard.

-

Sample Preparation for LC-MS/MS:

-

Vortex the samples and centrifuge at high speed to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the samples to quantify the amount of arachidonic acid produced.

-

Data Analysis:

-

Calculate the amount of arachidonic acid produced in each sample, normalized to the internal standard.

-

Determine the percentage of MGL activity relative to the vehicle control.

-

Plot the percentage of MGL activity against the logarithm of the this compound concentration and determine the IC50 value.

-

Mandatory Visualization

Caption: Signaling pathway of MGL inhibition by this compound.

Caption: Experimental workflow for cell-based MGL activity assay.

References

- 1. Mechanistic Modeling of Monoglyceride Lipase Covalent Modification Elucidates the Role of Leaving Group Expulsion and Discriminates Inhibitors with High and Low Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to In Vivo Studies with the Monoacylglycerol Lipase (MGL) Inhibitor SAR629

Application Notes and Protocols for Preclinical Research

This guide provides detailed application notes and experimental protocols for researchers and drug development professionals interested in conducting in vivo studies with SAR629, a potent and irreversible inhibitor of monoacylglycerol lipase (MGL). While specific in vivo dosage, efficacy, and pharmacokinetic data for this compound are not extensively available in the public domain, this document offers a comprehensive framework based on the known mechanism of action of MGL inhibitors and data from analogous compounds.

Introduction to MGL Inhibition with this compound

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. Simultaneously, MGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. This compound is a covalent inhibitor that forms a stable carbamate adduct with the catalytic serine residue (Ser122) in the active site of MGL, effectively blocking its enzymatic activity. This dual action of boosting endocannabinoid signaling and reducing pro-inflammatory mediators makes MGL inhibitors like this compound promising therapeutic candidates for a range of conditions including neurodegenerative diseases, inflammation, and pain.

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound is the irreversible inhibition of MGL. This leads to two major downstream signaling consequences:

-

Enhanced 2-AG Signaling: The accumulation of 2-AG potentiates the activation of cannabinoid receptors, primarily CB1 and CB2. This can lead to a variety of physiological effects, including analgesia, neuroprotection, and modulation of immune responses.

-

Reduced Arachidonic Acid Production: By blocking the breakdown of 2-AG, MGL inhibition curtails the supply of arachidonic acid, a key substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

Figure 1: Simplified signaling pathway of MGL inhibition by this compound.

Quantitative Data from In Vivo Studies

While specific in vivo data for this compound is limited, the following tables provide a template for the types of quantitative data that should be collected and organized during preclinical studies of MGL inhibitors. Data from studies on other MGL inhibitors, such as JZL184, are included for illustrative purposes and should not be directly extrapolated to this compound.

Table 1: In Vivo Efficacy of MGL Inhibitors in Animal Models

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Readout | Result |

| This compound | e.g., C57BL/6 Mice | e.g., LPS-induced neuroinflammation | To be determined | e.g., Reduction in pro-inflammatory cytokines | Data not available |

| JZL184 | C57BL/6 Mice | Carrageenan-induced inflammatory pain | 40 mg/kg, i.p. | Reduction in paw edema and mechanical allodynia | Significant reduction in inflammation and pain |

| LEI-515 | C57BL/6J Mice | Paclitaxel-induced neuropathic pain | 30 or 100 mg/kg, p.o. | Attenuation of mechanical sensitization | Significant antinociceptive effect |

Table 2: Pharmacokinetic Parameters of MGL Inhibitors in Rodents

| Compound | Species | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t1/2) |

| This compound | e.g., Rat | e.g., i.v. or p.o. | To be determined | Data not available | Data not available | Data not available | Data not available |

| LEI-515 | C57BL/6J Mice | i.v. | 10 mg/kg | ~1000 ng/mL | ~0.1 h | ~500 hng/mL | ~1 h |

| LEI-515 | C57BL/6J Mice | p.o. | 10 mg/kg | ~200 ng/mL | ~0.5 h | ~400 hng/mL | ~1.5 h |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of an MGL inhibitor like this compound. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Assessment of Anti-Inflammatory Activity in a Mouse Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines in the brain following a systemic inflammatory challenge.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)

-

Lipopolysaccharide (LPS) from E. coli

-

C57BL/6 mice (8-10 weeks old)

-

Sterile saline

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Brain homogenization buffer

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Grouping and Dosing: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) at a predetermined dose. The optimal dose should be determined in preliminary dose-response studies.

-

LPS Challenge: After a specified pretreatment time (e.g., 1-2 hours), administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups.

-

Tissue Collection: At the peak of the inflammatory response (e.g., 2-4 hours post-LPS), euthanize the mice and perfuse with cold PBS.

-

Dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

-

Homogenization and Cytokine Analysis: Homogenize the brain tissue in homogenization buffer.

-

Centrifuge the homogenates and collect the supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Figure 2: Experimental workflow for the LPS-induced neuroinflammation model.

Protocol 2: Evaluation of Analgesic Effects in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To determine the efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia in a model of neuropathic pain.

Materials:

-

This compound

-

Vehicle

-

C57BL/6 mice (8-10 weeks old)

-

Surgical tools for CCI surgery

-

Von Frey filaments for mechanical allodynia testing

-

Plantar test apparatus for thermal hyperalgesia testing

Procedure:

-

CCI Surgery: Induce chronic constriction injury of the sciatic nerve in one hind paw of each mouse under anesthesia.

-

Baseline Behavioral Testing: Before and after surgery (e.g., 7 days post-surgery), assess baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the plantar test.

-

Grouping and Dosing: Once neuropathic pain is established, randomly assign mice to treatment groups (Vehicle or this compound).

-

Administer this compound or vehicle daily for a specified period (e.g., 7-14 days).

-

Behavioral Testing: At various time points after drug administration (e.g., 1, 3, 5, and 7 days), re-assess mechanical and thermal sensitivity.

-

Data Analysis: Analyze the behavioral data to determine if this compound significantly increases the paw withdrawal threshold (reduced mechanical allodynia) and paw withdrawal latency (reduced thermal hyperalgesia) compared to the vehicle-treated group.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (i.v.) and oral (p.o.) administration.

Materials:

-

This compound

-

Vehicle suitable for i.v. and p.o. administration

-

Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

-

Blood collection tubes (e.g., with EDTA)

-

LC-MS/MS system for this compound quantification

Procedure:

-

Animal Preparation: Acclimate rats and fast them overnight before dosing.

-

Dosing:

-

i.v. group: Administer a single bolus dose of this compound via the tail vein.

-

p.o. group: Administer a single dose of this compound via oral gavage.

-

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Conclusion

This compound represents a valuable tool for investigating the therapeutic potential of MGL inhibition in a variety of disease models. While specific in vivo data for this compound remains to be published, the protocols and framework provided in this guide offer a solid foundation for researchers to design and execute meaningful preclinical studies. It is imperative that researchers conduct preliminary dose-finding and pharmacokinetic studies to establish the optimal experimental parameters for this compound in their specific models. Through careful experimental design and data analysis, the in vivo efficacy and therapeutic window of this compound can be thoroughly evaluated.

Application Note and Protocol: Determination of IC50 for SAR629, a Monoacylglycerol Lipase (MGL) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The breakdown of 2-AG by MGL produces arachidonic acid, a precursor for pro-inflammatory prostaglandins, and glycerol.[2][3] By inhibiting MGL, the levels of 2-AG are increased, leading to enhanced cannabinoid receptor signaling, which has therapeutic potential for various neurological and inflammatory disorders. SAR629 is a potent, covalent inhibitor of MGL. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for MGL using a fluorescence-based assay.

Principle of the Method

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. This protocol utilizes a fluorogenic substrate that is cleaved by MGL to produce a fluorescent product. The rate of the enzymatic reaction is monitored by measuring the increase in fluorescence over time. In the presence of an inhibitor like this compound, the rate of this reaction will decrease. By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Experimental Protocols

Materials and Reagents

-

Human recombinant MGL enzyme

-

MGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

Fluorogenic MGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate (7-HCA) or a commercially available equivalent)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 360/460 nm for 7-HC)

-

Multichannel pipette

-

Adhesive plate sealer

Preparation of Reagents

-

MGL Assay Buffer: Prepare a 1X working solution of the assay buffer.

-

MGL Enzyme Stock Solution: Reconstitute or dilute the human recombinant MGL enzyme to a stock concentration in MGL assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

-

Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock solution. Further dilute this stock solution in MGL assay buffer to the desired working concentration just before use. The final substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of inhibition.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of inhibitor concentrations. A typical starting point would be a 10-point, 3-fold serial dilution. These DMSO stocks will be further diluted in the assay.

Assay Procedure

-

Plate Layout: Design the plate layout to include wells for:

-

100% Activity Control (No Inhibitor): Contains MGL enzyme, substrate, and DMSO (vehicle).

-

Inhibitor Wells: Contain MGL enzyme, substrate, and varying concentrations of this compound.

-

Blank (No Enzyme): Contains substrate and assay buffer to measure background fluorescence.

-

It is recommended to perform all measurements in triplicate.

-

-

Assay Protocol: a. To each well of a black 96-well microplate, add the components in the order specified in the table below. b. Add the appropriate volume of MGL assay buffer to each well. c. Add the this compound serial dilutions or DMSO (for 100% activity control) to the appropriate wells. d. Add the MGL enzyme to all wells except the blank wells. e. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. f. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. g. Immediately place the plate in a fluorescence microplate reader.

-

Measurement: a. Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate. b. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) after substrate addition, and then measure the final fluorescence intensity.

Data Analysis and Presentation

-

Calculate the Rate of Reaction: For kinetic assays, determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Correct for Background: Subtract the average reaction rate of the blank wells from the rates of all other wells.

-

Calculate Percent Inhibition: The percent inhibition for each this compound concentration is calculated using the following formula:

where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate of the 100% activity control (with DMSO).

-

Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.

Quantitative Data Summary

The following table provides an example of the data that would be generated and analyzed to determine the IC50 of this compound for MGL.

| This compound Concentration (nM) | Log [this compound] (M) | Average Reaction Rate (RFU/min) | % Inhibition |

| 0 (Control) | - | 500 | 0 |

| 0.1 | -10 | 450 | 10 |

| 0.3 | -9.52 | 375 | 25 |

| 1 | -9 | 250 | 50 |

| 3 | -8.52 | 125 | 75 |

| 10 | -8 | 50 | 90 |

| 30 | -7.52 | 25 | 95 |

| 100 | -7 | 10 | 98 |

| 300 | -6.52 | 5 | 99 |

| 1000 | -6 | 2 | 99.6 |

From a non-linear regression fit of such data, the IC50 value would be determined. For this compound, published IC50 values for rodent MGL are in the sub-nanomolar to low nanomolar range.

Visualizations

MGL Signaling Pathway

Caption: MGL in the endocannabinoid pathway and the effect of this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of an MGL inhibitor.

References

Application of SAR629 in Studying Lipid Metabolism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and covalent inhibitor of monoglyceride lipase (MGL), a key enzyme in lipid metabolism.[1] MGL is a serine hydrolase responsible for the breakdown of monoacylglycerols into free fatty acids and glycerol. A critical substrate for MGL is 2-arachidonoylglycerol (2-AG), an endocannabinoid signaling molecule. In the context of cancer, MGL is frequently overexpressed in aggressive cancer cells and plays a crucial role in supplying fatty acids that contribute to a pro-tumorigenic signaling network, promoting cancer cell migration, invasion, and survival. Inhibition of MGL presents a promising therapeutic strategy to disrupt these processes by altering the lipid landscape within cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on lipid metabolism in cancer cells.

Mechanism of Action

This compound acts as a covalent inhibitor of MGL, leading to a significant reduction in its enzymatic activity. This inhibition results in the accumulation of MGL substrates, most notably 2-AG, and a subsequent decrease in the levels of free fatty acids, including arachidonic acid. By modulating the levels of these critical lipid molecules, this compound can impact various downstream signaling pathways implicated in cancer progression.

Data Presentation

The following tables summarize the expected quantitative outcomes from key experiments investigating the effect of this compound on cancer cell lipid metabolism.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Cell Line/System | IC50 |

| Human Recombinant MGL | HEK293 cells | 0.9 nM[1] |

| Human Recombinant FAAH | COS-7 cells | 282 nM[1] |

| Rat Brain MGL | Brain membranes | 1.1 nM |

| Mouse Brain MGL | Brain membranes | 219 pM |

Table 2: Expected Effects of MGL Inhibition on Lipid Levels in Cancer Cells

| Lipid Species | Expected Change upon this compound Treatment | Example Data (using MGL inhibitor JZL184) |

| Monoacylglycerols (MAGs) | Increase | Significant increase in aggressive cancer cells |

| Free Fatty Acids (FFAs) | Decrease | Significant decrease in aggressive cancer cells |

| Lysophospholipids | Increase | Significant increase in LPC and LPE in JZL184-treated cells |

| Pro-tumorigenic Signaling Lipids (e.g., PGE2) | Decrease | JZL184 blocks the conversion of MAGs to PGE2 |

Table 3: Expected Effects of this compound on Cancer Cell Phenotypes

| Assay | Expected Outcome |

| Cell Viability/Proliferation | Decrease in viability of MGL-dependent cancer cells |

| Fatty Acid Uptake | Potential compensatory increase or no significant change |

| Lipid Droplet Formation | Potential decrease due to reduced fatty acid availability for triglyceride synthesis |

| Cell Migration and Invasion | Decrease in migratory and invasive potential |

Mandatory Visualizations

References

Application Notes and Protocols: Using SAR629 to Investigate the Role of Monoacylglycerol Lipase (MGL) in Pain Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction